11alpha-Hydroxy-beta-amyrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

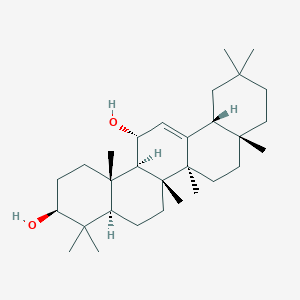

11alpha-Hydroxy-beta-amyrin is a chemical compound with the molecular formula C30H50O2 . It contains a total of 82 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, and 2 Oxygen atoms . The IUPAC name for this compound is (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-3,14-diol .

Synthesis Analysis

The synthesis of β-amyrin, a closely related compound to 11alpha-Hydroxy-beta-amyrin, has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .Molecular Structure Analysis

The 11alpha-Hydroxy-beta-amyrin molecule contains a total of 86 bonds, including 36 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis

The molecular weight of 11alpha-Hydroxy-beta-amyrin is 442.7168 g/mol . The compound has 9 defined stereocentres .Applications De Recherche Scientifique

Synthesis of α- and β-Amyrin

The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

Antimicrobial and Antifungal Properties

Amyrins, including 11alpha-Hydroxy-beta-amyrin, represent a class of the most abundant secondary metabolites in plants sharing plant protective properties . They have high value as antimicrobial and antifungal agents in plants.

Anti-inflammatory Activities

Amyrins have proven anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-nociceptive Activities

Amyrins also have anti-nociceptive activities , which means they can block the detection of a painful or injurious stimulus by sensory neurons.

Gastro-protective Activities

Amyrins have gastro-protective activities , which means they can help protect the stomach and intestines from certain harmful substances or situations, potentially helping to prevent or treat certain gastrointestinal conditions.

Inhibition of HIV Transcriptase-1

Amyrins have been found to inhibit HIV transcriptase-1 , which could potentially make them useful in the treatment of HIV.

Production of Cosmetic, Pharmaceutical and Nutraceutical Products

Amyrin is an important triterpenoid and precursor to a wide range of cosmetic, pharmaceutical and nutraceutical products . In a study, the oleaginous yeast, Yarrowia lipolytica was metabolically engineered to produce α- and β-amyrin on simple sugar and waste cooking oil .

Derivatization for Enhanced Bioactivity

Studies show an increasing biological activity by derivatization . As a consequence, this compound class still receives interest, and offers possible candidates for enhanced bioactivity .

Propriétés

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUHIKQRNDOKCZ-JABDUKPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11alpha-Hydroxy-beta-amyrin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.